molecular formula C7H8 B1429347 Methylbenzene-13C7 CAS No. 287399-36-4

Methylbenzene-13C7

Cat. No.: B1429347
CAS No.: 287399-36-4
M. Wt: 99.087 g/mol
InChI Key: YXFVVABEGXRONW-BNUYUSEDSA-N
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Safety and Hazards

Methylbenzene-13C7 is classified as a dangerous substance . It is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, and drowsiness or dizziness . It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Relevant Papers

One relevant paper titled “Theoretical Insights on Methylbenzene Side‐Chain Growth in ZSM-5 Zeolites for Methanol-to-Olefin Conversion” was found . This paper provides theoretical insights on the side-chain growth of methylbenzene molecules in ZSM-5 zeolites for methanol-to-olefin conversion .

Mechanism of Action

Target of Action

Methylbenzene-13C7, also known as Toluene-13C7, is primarily used in research and development It’s known that the central nervous system is a target organ for its parent compound, toluene .

Biochemical Pathways

13c-labeled compounds like this compound are often used in metabolic flux analysis studies to trace the flow of carbon through metabolic pathways . This allows researchers to gain insights into the dynamic biochemical landscape of various biological systems .

Pharmacokinetics

It’s known that toluene, the parent compound, is rapidly absorbed and widely distributed in the body, with a preference for lipid-rich tissues . It’s metabolized in the liver and excreted via the kidneys . This compound might exhibit similar pharmacokinetic properties, but the presence of the 13C isotope could potentially influence these properties.

Result of Action

The parent compound, toluene, is known to have various effects, including central nervous system depression . This compound might have similar effects, but the presence of the 13C isotope could potentially influence these effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept cool to maintain its stability . Furthermore, exposure to heat, sparks, open flames, or hot surfaces should be avoided due to its flammability . The compound’s action and efficacy could also be influenced by the specific conditions of the biological system in which it’s used.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylbenzene-13C7 can be synthesized through several methods, including the catalytic hydrogenation of benzene-13C6 followed by methylation. Another common method involves the direct methylation of benzene-13C6 using methyl iodide in the presence of a strong base .

Industrial Production Methods

Industrial production of this compound typically involves the use of isotopically labeled precursors. The process requires stringent conditions to ensure the purity and isotopic enrichment of the final product. The production often involves multiple steps, including the purification of intermediates and final product through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methylbenzene-13C7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylbenzene-13C7 is unique due to its specific labeling of all seven carbon atoms in the benzene ring, making it particularly useful in studies where precise tracking of carbon atoms is required. This level of isotopic enrichment provides a higher degree of accuracy in research applications compared to partially labeled compounds .

Properties

IUPAC Name

(113C)methyl(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVVABEGXRONW-BNUYUSEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746144
Record name 1-(~13~C)Methyl(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.087 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287399-36-4
Record name 1-(~13~C)Methyl(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-36-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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